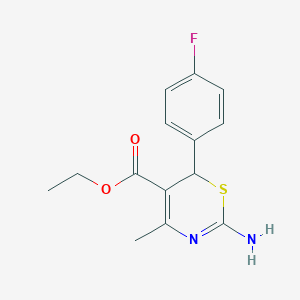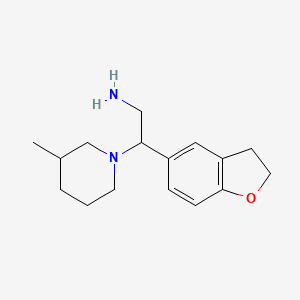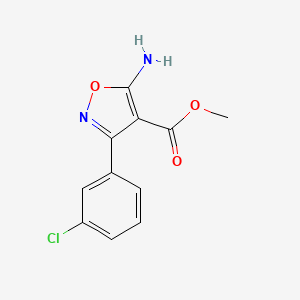
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate is a synthetic organic compound that features a furan ring substituted with an ethyl ester group and a trifluoromethylphenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with ethylamine under acidic conditions to form the corresponding imine. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine. Finally, the amine is esterified with ethyl chloroformate to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate: Unique due to its trifluoromethyl group and furan ring.
5-((2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino)furan-2-carboxylate: Similar structure but with a carbamoyl group instead of an amino group.
2-((3-(trifluoromethyl)phenyl)amino)furan-3-carboxylate: Similar but with different substitution patterns on the furan ring.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a furan ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C15H14F3NO3 |
|---|---|
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
ethyl 5-[[3-(trifluoromethyl)anilino]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C15H14F3NO3/c1-2-21-14(20)13-7-6-12(22-13)9-19-11-5-3-4-10(8-11)15(16,17)18/h3-8,19H,2,9H2,1H3 |
Clé InChI |
QROXANPJQBSAOO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(O1)CNC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)


![N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11811681.png)



![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11811716.png)

![(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)

